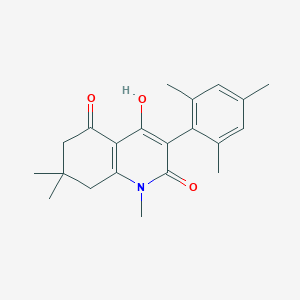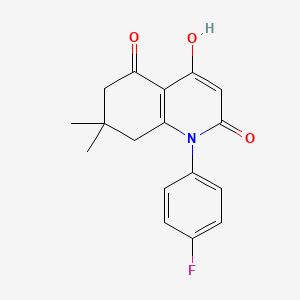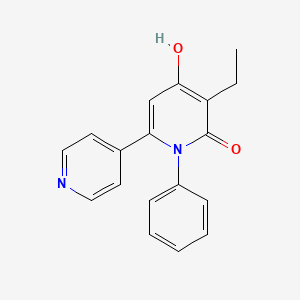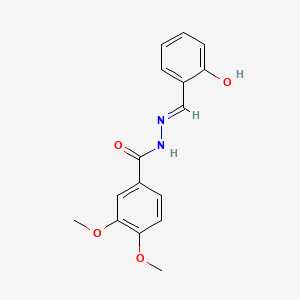
4-Hydroxy-1,7,7-trimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydroquinoline-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-1,7,7-trimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydroquinoline-2,5-dione is a member of quinolines.
Aplicaciones Científicas De Investigación
Synthesis Methods and Structural Analysis
Efficient Synthesis Approaches : A study by Zhong et al. (2008) presented methods for synthesizing dihydroquinoline diones, including compounds similar to 4-Hydroxy-1,7,7-trimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydroquinoline-2,5-dione, through one-pot reactions under solvent-free conditions (Zhong, Lin, Chen, & Su, 2008).
Crystal Structure Analysis : Candan et al. (2001) examined the crystal structure of a related quinoline dione compound, providing insights into molecular configurations and bond lengths, which are crucial for understanding their chemical properties (Candan, Kendi, Yarim, Saraç, & Ertan, 2001).
Tautomeric Studies and Computational Analysis
- Tautomerization Energy Predictions : Bartolomei et al. (1995) conducted ab initio Hartree-Fock calculations on tautomeric forms of similar quinolinediones. Their findings suggest a more stable hydroxy structure for some compounds, which is relevant for understanding the chemical behavior of 4-Hydroxy-1,7,7-trimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydroquinoline-2,5-dione (Bartolomei, Cignitti, Ramusino, & Manna, 1995).
Biological Applications and Potential Uses
Antioxidant Properties : Abdel-Kader and Talaat (2023) explored the potential of similar quinoline dione derivatives as antioxidants, demonstrating their radical scavenging abilities. This suggests possible antioxidant applications for 4-Hydroxy-1,7,7-trimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydroquinoline-2,5-dione (Abdel-Kader & Talaat, 2023).
Lubricating Grease Antioxidants : Hussein, Ismail, and El-Adly (2016) synthesized quinolinone derivatives, including structures related to 4-Hydroxy-1,7,7-trimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydroquinoline-2,5-dione, and evaluated their efficiency as antioxidants in lubricating greases (Hussein, Ismail, & El-Adly, 2016).
Propiedades
Fórmula molecular |
C21H25NO3 |
|---|---|
Peso molecular |
339.4g/mol |
Nombre IUPAC |
4-hydroxy-1,7,7-trimethyl-3-(2,4,6-trimethylphenyl)-6,8-dihydroquinoline-2,5-dione |
InChI |
InChI=1S/C21H25NO3/c1-11-7-12(2)16(13(3)8-11)18-19(24)17-14(22(6)20(18)25)9-21(4,5)10-15(17)23/h7-8,24H,9-10H2,1-6H3 |
Clave InChI |
FNNIBDQTBWLLEO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C3=C(CC(CC3=O)(C)C)N(C2=O)C)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-hydroxy-8-methoxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1188855.png)

![3-[(4-Hydroxy-3-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1188860.png)
![2-[5-(4-methylphenyl)-3-isoxazolyl]-1H-benzimidazole](/img/structure/B1188861.png)
![6-(4-Methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)
![ethyl 1-[(5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-9H-beta-carboline-3-carboxylate](/img/structure/B1188866.png)
![N'-(2-hydroxybenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B1188868.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2,5-dichlorobenzamide](/img/structure/B1188871.png)